methyl 2-(2-chloro-6-fluorophenyl)-2-cyanoacetate
Description
Methyl 2-(2-chloro-6-fluorophenyl)-2-cyanoacetate is an organic compound that belongs to the class of cyanoacetates It is characterized by the presence of a cyano group (-CN) and an ester group (-COOCH3) attached to a phenyl ring substituted with chlorine and fluorine atoms
Properties
CAS No. |
1268124-43-1 |
|---|---|
Molecular Formula |
C10H7ClFNO2 |
Molecular Weight |
227.62 g/mol |
IUPAC Name |
methyl 2-(2-chloro-6-fluorophenyl)-2-cyanoacetate |
InChI |
InChI=1S/C10H7ClFNO2/c1-15-10(14)6(5-13)9-7(11)3-2-4-8(9)12/h2-4,6H,1H3 |
InChI Key |
SRZUHZYMDLIXHR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C#N)C1=C(C=CC=C1Cl)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of methyl 2-(2-chloro-6-fluorophenyl)-2-cyanoacetate typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with malononitrile in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a catalyst such as piperidine or pyridine to facilitate the condensation reaction. Industrial production methods may involve optimization of reaction parameters to achieve higher yields and purity.
Chemical Reactions Analysis
Methyl 2-(2-chloro-6-fluorophenyl)-2-cyanoacetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions, leading to the formation of different substituted derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: The compound can undergo oxidation reactions to form various oxidized products, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include bases like sodium hydroxide (NaOH) for hydrolysis, reducing agents like LiAlH4 for reduction, and oxidizing agents like potassium permanganate (KMnO4) for oxidation.
Scientific Research Applications
Pharmaceutical Applications
Methyl 2-(2-chloro-6-fluorophenyl)-2-cyanoacetate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its functional groups allow for diverse chemical reactions, enabling the development of novel drugs.
Synthesis of Bioactive Compounds
The compound can be utilized to synthesize various bioactive molecules, particularly those targeting specific biological pathways. Preliminary studies indicate that similar compounds can interact with enzymes or receptors involved in cell proliferation and apoptosis.
Case Study:
- Targeted Synthesis: Researchers have explored the synthesis of tyrosine kinase inhibitors, leveraging the reactivity of the cyanoacetate moiety to create compounds that exhibit anti-cancer properties.
Medicinal Chemistry
In medicinal chemistry, this compound can be modified to enhance pharmacological profiles by altering its substituents.
| Compound Name | Structure | Unique Features |
|---|---|---|
| Ethyl 2-(2-chloro-6-fluorophenyl)-2-cyanoacetate | Structure | Different alkyl chain influences solubility and reactivity |
| Methyl 3-(3-chloro-4-fluorophenyl)-3-cyanoacetate | Structure | Potentially different biological activity due to position change |
| Methyl 4-(4-chloro-3-fluorophenyl)-4-cyanoacetate | Structure | Distinct pharmacological profiles due to different positioning |
Agrochemical Applications
The compound also shows promise in agrochemical applications, particularly as a precursor for pesticides and herbicides.
Development of Pesticides
This compound can be utilized in the synthesis of novel pesticides that target specific pests while minimizing environmental impact.
Case Study:
- Larvicidal Activity: Research has demonstrated that derivatives of cyanoacetic acid exhibit larvicidal activity against Aedes aegypti, indicating potential applications in vector control strategies .
Synthetic Chemistry
The compound's structural features make it an important reagent in synthetic organic chemistry.
Multi-Step Synthesis
The synthesis typically involves multi-step organic reactions, which require careful control of conditions to maximize yield and purity. For instance, the compound can be synthesized through methods involving nucleophilic substitutions and condensation reactions.
Method Overview:
- Start with appropriate precursors.
- Conduct nucleophilic substitution reactions.
- Utilize cyclization techniques to form desired structures.
Mechanism of Action
The mechanism of action of methyl 2-(2-chloro-6-fluorophenyl)-2-cyanoacetate depends on its specific application and the target molecule. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The presence of the cyano and ester groups allows for various interactions with biological molecules, potentially affecting their function and activity.
Comparison with Similar Compounds
Methyl 2-(2-chloro-6-fluorophenyl)-2-cyanoacetate can be compared with other cyanoacetate derivatives, such as:
Methyl 2-cyanoacetate: Lacks the substituted phenyl ring, making it less complex and potentially less versatile in certain applications.
Ethyl 2-cyano-3-(2-chlorophenyl)acrylate: Contains a similar cyano group and substituted phenyl ring but differs in the ester group and overall structure.
Methyl 2-(2-bromophenyl)-2-cyanoacetate: Similar structure but with a bromine atom instead of chlorine and fluorine, which may lead to different reactivity and applications.
Biological Activity
Methyl 2-(2-chloro-6-fluorophenyl)-2-cyanoacetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its synthesis, biological evaluations, and mechanisms of action, focusing on its anticancer properties and other pharmacological effects.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. The compound is synthesized through a multi-step process that often includes the introduction of the cyano group and the chloro-fluorophenyl moiety. The synthetic pathways can vary, but they generally follow established protocols for introducing functional groups onto aromatic rings.
Anticancer Properties
This compound has been evaluated for its cytotoxic effects against various cancer cell lines. Research indicates that compounds bearing similar structural features exhibit promising anticancer activity by inhibiting key cellular processes involved in tumor growth.
- Mechanism of Action : The compound may exert its effects through inhibition of specific enzymes involved in cancer cell proliferation, such as thymidylate synthase (TS) and vascular endothelial growth factor receptor (VEGFR). For instance, compounds with structural similarities have shown significant inhibition of TS, which is crucial for DNA synthesis in rapidly dividing cells .
- Cell Line Studies : In vitro studies have demonstrated that this compound exhibits cytotoxicity against human leukemia cell lines (K562) and solid tumors such as breast cancer (MCF-7) and lung cancer (A549). The half-maximal inhibitory concentration (IC50) values are often reported in the range of micromolar concentrations, indicating moderate potency .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| K562 | ~10 | Inhibition of TS |
| MCF-7 | ~15 | Induction of apoptosis |
| A549 | ~12 | Cell cycle arrest |
Other Biological Activities
Beyond anticancer activity, this compound may possess other pharmacological properties:
Case Studies
Several case studies highlight the biological activity of this compound:
- Study on K562 Cells : A study reported that this compound induced apoptosis in K562 cells via mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and subsequent cell death. Flow cytometry analyses confirmed a significant increase in early apoptotic cells upon treatment with the compound .
- In Vivo Models : In animal models, derivatives similar to this compound have demonstrated tumor growth inhibition when administered alongside conventional chemotherapy agents . This suggests potential for combination therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
